molecular formula C4H8S B13819013 3-Methylthietane CAS No. 22438-40-0

3-Methylthietane

Cat. No.: B13819013
CAS No.: 22438-40-0
M. Wt: 88.17 g/mol
InChI Key: AICMILUQCQAHLV-UHFFFAOYSA-N
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Description

3-Methylthietane (C₄H₈S) is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring substituted with a methyl group at the 3-position. Its synthesis often involves cycloaddition reactions, such as the enamine-sulfene cycloaddition method, which is generalizable for 3-alkylthietanes like this compound . This compound has been studied for its reactivity in catalytic macrocyclization reactions, forming polythioether macrocycles when treated with transition metal clusters like Re₂(CO)₉(SCH₂CHMeCH₂) . Derivatives such as sulfoxides and sulfilimines have also been synthesized, with stereochemical assignments based on dipole moments and spectral data .

Properties

CAS No.

22438-40-0

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

3-methylthietane

InChI

InChI=1S/C4H8S/c1-4-2-5-3-4/h4H,2-3H2,1H3

InChI Key

AICMILUQCQAHLV-UHFFFAOYSA-N

Canonical SMILES

CC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthietane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthietane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methylthietane involves its interaction with various molecular targets. The strained ring system of thietanes makes them reactive intermediates in organic synthesis. They can participate in ring-opening reactions, leading to the formation of more stable products. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 3-methylthietane with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₄H₈S 88.17 Methyl at C3 Macrocycle precursor, sulfoxide synthesis
3,3-Dimethylthietane C₅H₁₀S 102.20 Two methyl groups at C3 Higher steric hindrance; GC retention time: 739 (methyl silicone column)
3-Methoxythietane C₄H₈OS 104.17 Methoxy at C3 Increased polarity due to oxygen atom
3-Methyl-3-thietanol C₄H₈OS 104.17 Hydroxyl and methyl at C3 Potential for hydrogen bonding; used in derivatization
3-(Dibenzylamino)-3-methylthietane 1,1-dioxide C₁₈H₂₁NO₂S 315.40 Dibenzylamino and sulfone groups Pharmaceutical research (purity >98%)

Key Research Findings

  • Catalytic Macrocyclization: this compound reacts with Re₂(CO)₉ clusters to form trans-dominant trimethyl-1,5,9-trithiacyclododecanes.
  • Stereochemical Control : Oxidation of this compound produces sulfoxides with distinct dipole moments, enabling precise stereochemical assignments .
  • Synthetic Versatility: Substitution reactions allow functionalization at C3, enabling access to diverse derivatives (e.g., methoxy, amino, hydroxyl) .

Biological Activity

3-Methylthietane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, interactions with biomolecules, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered thietane ring with a methyl group at the 3-position. This unique structure contributes to its distinct chemical and physical properties, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that this compound and its derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Interaction with Biomolecules : this compound can interact with various enzymes and proteins, potentially altering their activity. This interaction may influence metabolic pathways related to oxidative stress and inflammation.

The mechanism of action of this compound involves:

  • Interaction with Enzymes : The compound may inhibit or modify the activity of specific enzymes involved in metabolic processes.
  • Influence on Metabolic Pathways : It has been suggested that this compound affects pathways related to oxidative stress, which is crucial in various pathological conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory responses
Enzyme InteractionAlters activity of metabolic enzymes

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

These findings indicate the potential use of this compound as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
ThietaneLacks methyl group at the 3-positionLimited biological activity
2-MethylthietaneMethyl group at the 2-positionModerate activity
This compoundMethyl group at the 3-positionSignificant antimicrobial and anti-inflammatory effects

The structural differences significantly impact their biological activities, highlighting the unique position of the methyl group in enhancing the efficacy of this compound.

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